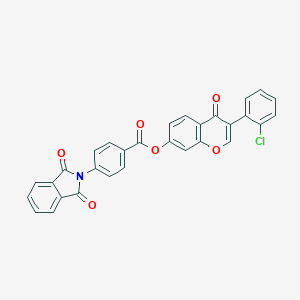![molecular formula C30H24BrNO4 B284759 2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one](/img/structure/B284759.png)
2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one is a synthetic compound that has attracted attention due to its potential application in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). Additionally, this compound has been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to reduce inflammation, inhibit tumor growth, and exhibit antibacterial activity. Additionally, this compound has been found to induce apoptosis in cancer cells and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one in lab experiments include its ability to inhibit the activity of various enzymes and proteins, its anti-inflammatory and anti-cancer properties, and its antibacterial activity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one. These include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Furthermore, the development of more efficient synthesis methods for this compound could lead to increased availability for scientific research.
Synthesemethoden
The synthesis of 2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one has been achieved using various methods. One of the most commonly used methods involves the condensation reaction between 2-amino-6-bromo-3-hydroxybenzaldehyde and 4-butoxyphenylboronic acid, followed by the coupling reaction with 5-(4-bromophenyl)-2-furylboronic acid and 2-bromo-1-(4-butoxyphenyl)ethanone. This method has been optimized to achieve a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one has been studied for its potential application in scientific research. This compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been used in studies to investigate the mechanism of action of various enzymes and proteins. Additionally, this compound has been used in studies to investigate the effects of oxidative stress on cellular function.
Eigenschaften
Molekularformel |
C30H24BrNO4 |
|---|---|
Molekulargewicht |
542.4 g/mol |
IUPAC-Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-butoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C30H24BrNO4/c1-2-3-18-34-23-14-10-21(11-15-23)29(33)25(30-32-26-6-4-5-7-28(26)36-30)19-24-16-17-27(35-24)20-8-12-22(31)13-9-20/h4-17,19H,2-3,18H2,1H3/b25-19- |
InChI-Schlüssel |
VHHDHPIXGUQWAU-PLRJNAJWSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)/C4=NC5=CC=CC=C5O4 |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5O4 |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-tert-butylphenoxy)-7-[(2-chloro-6-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284676.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284678.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284680.png)
![3-(4-ethylphenoxy)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284682.png)

![ethyl 4-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B284689.png)
![N-(4-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284690.png)
![N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284691.png)
![isopropyl 4-[(6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284692.png)
![Methyl 3-[4-(isopropoxycarbonyl)benzyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284693.png)
![5-methyl-4-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B284694.png)
![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)
![3-{2-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284698.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284699.png)
